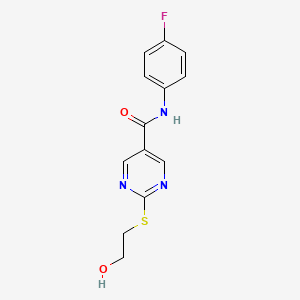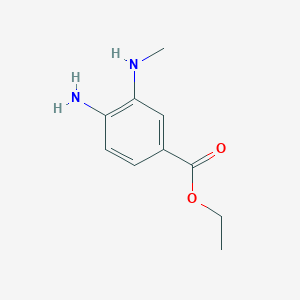![molecular formula C13H16N2O B8655177 4-(1H-benzo[d]imidazol-2-yl)cyclohexanol](/img/structure/B8655177.png)
4-(1H-benzo[d]imidazol-2-yl)cyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-benzo[d]imidazol-2-yl)cyclohexanol is a compound that features a benzimidazole moiety fused to a cyclohexanol ring. Benzimidazole derivatives are known for their diverse pharmacological activities, including antiviral, antitumor, and antimicrobial properties . The cyclohexanol component adds to the compound’s structural complexity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzo[d]imidazol-2-yl)cyclohexanol typically involves the reaction of o-phenylenediamine with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of polyphosphoric acid (PPA) as a dehydrating agent and heating at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
化学反应分析
Types of Reactions
4-(1H-benzo[d]imidazol-2-yl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol ring can be oxidized to form a ketone.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Nitro and halogenated benzimidazole derivatives.
科学研究应用
4-(1H-benzo[d]imidazol-2-yl)cyclohexanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its antitumor activity and potential use in drug development.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of 4-(1H-benzo[d]imidazol-2-yl)cyclohexanol involves its interaction with various molecular targets. The benzimidazole moiety is known to inhibit enzymes such as protein kinases and topoisomerases, which are involved in cell proliferation and DNA replication. This inhibition can lead to antitumor and antimicrobial effects. Additionally, the compound may interact with cellular receptors and signaling pathways, contributing to its biological activity .
相似化合物的比较
Similar Compounds
- 4-(1H-Benzoimidazol-2-YL)-aniline
- 4-(1H-Benzoimidazol-2-YL)-benzaldehyde
- 4-(1H-Benzoimidazol-2-YL)-sulfanylbenzaldehyde
Uniqueness
4-(1H-benzo[d]imidazol-2-yl)cyclohexanol is unique due to the presence of the cyclohexanol ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzimidazole derivatives, potentially enhancing its pharmacological activity and making it a valuable compound for further research .
属性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC 名称 |
4-(1H-benzimidazol-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H16N2O/c16-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13/h1-4,9-10,16H,5-8H2,(H,14,15) |
InChI 键 |
OWFYZIYACNGJQJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1C2=NC3=CC=CC=C3N2)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[(2,4-Dimethoxyphenyl)methyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B8655113.png)



![Pyrido[4,3-d]pyrimidine-4(1h)-thione,7-amino-](/img/structure/B8655170.png)
![(2S,3R)-2-[(methoxycarbonyl)amino]-3-methylpentanoic acid](/img/structure/B8655178.png)

![9-Isopropyl-1-oxa-4,9-diaza-spiro[5.5]undecane](/img/structure/B8655187.png)
![5-(Oxetan-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B8655193.png)


